molecular formula C10H11N3O3S2 B2924582 (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate CAS No. 642951-09-5

(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate

Cat. No. B2924582
CAS RN: 642951-09-5
M. Wt: 285.34
InChI Key: WPHZBPDJJPUKLS-ONEGZZNKSA-N
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Description

(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is a synthetic compound that has gained significant attention in scientific research. This molecule belongs to the family of thiazole derivatives, which have shown promising biological activities in various fields of research.

Scientific Research Applications

(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has shown promising biological activities in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been investigated for its antioxidant and immunomodulatory effects.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate in lab experiments include its high purity, efficiency of synthesis, and diverse biological activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the research of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate. Some of these directions include:
1. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a therapeutic agent for the treatment of neurodegenerative disorders.
2. Studying the effects of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate on the gut microbiome and its potential as a probiotic.
3. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a natural pesticide.
4. Studying the effects of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate on the immune system and its potential as an immunomodulatory agent.
5. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a therapeutic agent for the treatment of cancer.
Conclusion:
In conclusion, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is a synthetic compound that has shown promising biological activities in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate.

Synthesis Methods

The synthesis of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate involves the reaction of ethyl acetoacetate with thiosemicarbazide to form ethyl 2-(1,3-thiazol-2-yl)hydrazinecarboxylate. This intermediate compound is then reacted with ethyl chloroacetate to form (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate. The overall synthesis method is efficient and yields a high purity product.

properties

IUPAC Name

ethyl (E)-4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-2-16-8(15)4-3-7(14)12-9(17)13-10-11-5-6-18-10/h3-6H,2H2,1H3,(H2,11,12,13,14,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHZBPDJJPUKLS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate

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